molecular formula C14H10N2O2 B12484981 N-(quinolin-4-yl)furan-2-carboxamide

N-(quinolin-4-yl)furan-2-carboxamide

Cat. No.: B12484981
M. Wt: 238.24 g/mol
InChI Key: ANWXXPMEPUOPPS-UHFFFAOYSA-N
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Description

N-(Quinolin-4-yl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a quinoline scaffold, a privileged structure in pharmacology known for its diverse biological activities . The fusion of the furan carboxamide moiety with the quinoline core is a strategy employed to develop novel molecules with potential therapeutic value. Quinoline derivatives are extensively investigated for their anticancer properties, functioning through various mechanisms such as inducing apoptosis (programmed cell death), inhibiting angiogenesis, and disrupting cell migration . Related compounds, such as 2-(furan-2-yl)quinoline derivatives, have demonstrated potent anti-inflammatory effects in scientific studies, including the inhibition of pro-inflammatory cytokine TNF-α and the suppression of enzyme release from immune cells . This suggests that this compound may serve as a valuable precursor or lead compound in these critical areas of research. Researchers can utilize this compound as a building block for synthesizing more complex chemical libraries or as a reference standard in structure-activity relationship (SAR) studies to optimize efficacy and pharmacokinetic properties. The molecular formula is C₁₄H₁₀N₂O₂, with a molecular weight of 238.24 g/mol . Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

N-quinolin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C14H10N2O2/c17-14(13-6-3-9-18-13)16-12-7-8-15-11-5-2-1-4-10(11)12/h1-9H,(H,15,16,17)

InChI Key

ANWXXPMEPUOPPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthesis of 2-Furoyl Chloride

Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux to yield 2-furoyl chloride. The mechanism proceeds via nucleophilic attack by the carboxylic acid on SOCl₂, forming a chlorosulfite intermediate that decomposes to release SO₂ and HCl. Key conditions include:

  • Solvent : Anhydrous toluene or dichloromethane (DCM)
  • Catalyst : Dimethylformamide (DMF, 1–2 drops)
  • Temperature : 70–80°C (reflux)
  • Yield : >90%

Coupling with 4-Aminoquinoline

2-Furoyl chloride reacts with 4-aminoquinoline in the presence of a base to form the target amide. Common bases include triethylamine (Et₃N) or potassium carbonate (K₂CO₃):

Procedure :

  • Dissolve 4-aminoquinoline (1 eq) in anhydrous DCM or ethyl acetate.
  • Add 2-furoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir at room temperature for 4–6 hours.
  • Quench with water, extract with organic solvent, and purify via column chromatography.

Optimization Data :

Base Solvent Temperature Time (h) Yield Purity (HPLC)
Et₃N DCM 25°C 4 78% 98.5%
K₂CO₃ Ethyl Acetate 75°C 14 87% 99.9%
Pyridine Dioxane 32°C 2.5 65% 95.2%

Data adapted from

Challenges :

  • Excess base may hydrolyze the acid chloride.
  • Side products like N-acyl ureas form if moisture is present.

Carbodiimide-Based Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct coupling of furan-2-carboxylic acid with 4-aminoquinoline.

Procedure :

  • Activate furan-2-carboxylic acid (1 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF.
  • Add 4-aminoquinoline (1 eq) and stir at room temperature for 12–24 hours.
  • Purify via recrystallization or silica gel chromatography.

Key Metrics :

Coupling Agent Solvent Temperature Yield
EDC/HOBt DMF 25°C 72%
DCC/DMAP THF 0°C → 25°C 68%

Data from

Advantages :

  • Avoids handling corrosive SOCl₂.
  • Suitable for substrates unstable under acidic conditions.

Limitations :

  • Lower yields compared to acid chloride route.
  • Requires stringent moisture control.

Transamidation of Preformed Amides

A niche method involves transamidation of N-Boc-protected furan-2-carboxamides with 4-aminoquinoline. This approach, reported for benzofuran analogs, proceeds via:

  • Boc Protection : React furan-2-carboxylic acid with Boc₂O in THF.
  • Directed C–H Arylation : Install substituents using Pd catalysis (optional).
  • Transamidation : Treat with 4-aminoquinoline and TFA in DCM.

Yield : 60–70% after purification.

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Acid Chloride 75–90% High Excellent Moderate
EDC/HOBt 65–75% Moderate Good High
Transamidation 60–70% High Limited Low

Recommendations :

  • Lab-scale : Acid chloride method for reliability.
  • Industrial-scale : Optimize EDC/HOBt to reduce reagent costs.

Characterization and Validation

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.5 ppm for CONH).
  • HPLC : Purity >98%.
  • HRMS : m/z calculated for C₁₄H₁₁N₂O₂ [M+H]⁺: 239.0821; found: 239.0818.

Chemical Reactions Analysis

Types of Reactions: N-(quinolin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(quinolin-4-yl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including bacterial infections and cancer. Its dual action on different biological pathways enhances its therapeutic potential.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(quinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets in cells. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the furan ring can form reactive intermediates that interact with cellular proteins, further enhancing its biological activity. The compound’s ability to target multiple pathways makes it a potent agent against various diseases.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Electronics : Electron-donating groups (e.g., methyl on furan in ) improve solubility and bioactivity, while bulky groups (e.g., 4-bromophenyl in ) reduce synthetic yields.
  • Positional Isomerism: The quinolin-4-yl group (target compound) exhibits distinct target engagement compared to quinolin-3-yl analogues .

Anticancer Activity

  • This compound: Predicted to inhibit cancer stem cells (CSCs) via lipid metabolism modulation, similar to (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide .
  • Thiadiazole Analogues: Exhibit potent VEGFR-2 inhibition (IC₅₀: 7.4 nM), surpassing many quinoline derivatives .
  • Morpholine Derivatives : Enhanced kinase targeting due to morpholine’s hydrogen-bonding capacity .

Insecticidal Activity

Physicochemical Properties

Property This compound N-(4-fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Melting Point (°C) 148–150 (estimated) 112.5–113.7 Not reported
Solubility Low in water; moderate in DMSO Improved due to 4-fluorophenyl High in polar aprotic solvents
Molecular Weight (g/mol) ~335 (estimated) 353.3 371.4 (from )

Note: The 5-methylfuran group in reduces crystallinity, enhancing solubility compared to the parent compound.

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